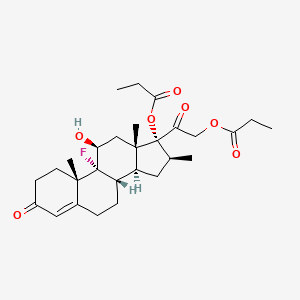

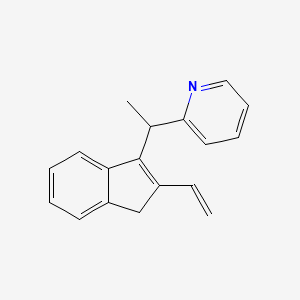

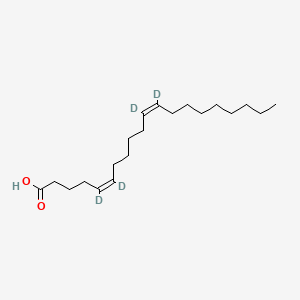

![molecular formula C13H9ClN2O2 B584204 7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one CAS No. 37081-73-5](/img/structure/B584204.png)

7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one” is a chemical compound . It is a derivative of dibenzo[b,f][1,4]oxazepine , a class of compounds that have been studied for their potential applications in various fields .

Synthesis Analysis

The synthesis of dibenzo[b,f][1,4]oxazepine derivatives, such as “this compound”, can be achieved through a divergent synthesis method . This method involves the use of different reaction solvents to control the selectivity of the synthesis . For example, using 1,4-dioxane as the solvent can yield O-substituted pyrimidines, while using dimethyl sulfoxide (DMSO) can yield N-substituted pyrimidines or dibenzo[b,f][1,4]oxazepine derivatives .Molecular Structure Analysis

The molecular structure of “this compound” can be found in databases like PubChem . The molecular formula of this compound is C16H14ClN3O3 .Chemical Reactions Analysis

The synthesis of dibenzo[b,f][1,4]oxazepine derivatives involves key steps such as the S_NAr reaction and Smiles rearrangement . These reactions are part of the divergent synthesis method mentioned earlier .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in databases like PubChem . For example, the molecular weight of this compound is 331.75 g/mol .科学的研究の応用

Analgesic Applications and PGE2 Antagonism

7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one and its derivatives have been explored for their analgesic properties and ability to antagonize Prostaglandin E2 (PGE2). Specifically, compounds like SC-19220, which are structurally related to this compound, have been reported to selectively antagonize the EP1 receptor subtype of PGE2, demonstrating significant antinociceptive activities. The modification of SC-19220 by replacing the acetyl moiety with pyridylpropionyl groups has led to the synthesis of analogs that maintain efficacious analgesic properties and PGE2 antagonism at the EP1 subtype (Hallinan et al., 1993).

Microbial Transformation

The microbial transformation of related dibenzoxazepines has been investigated to obtain new derivatives. Studies involving the transformation of 8-chloro-10,11-dihydrodibenz[b,f][1,4]oxazepine by fungi like Hormodendrum sp. have led to the formation of novel compounds, showcasing the potential of microbial pathways in the diversification and functionalization of this chemical scaffold (Jiu, Mizuba, & Hribar, 1977).

Heterocyclic Chemistry and Synthesis

This compound belongs to a class of compounds that have been extensively studied for their utility in heterocyclic chemistry. These compounds serve as important intermediates in the synthesis of diverse heterocyclic structures. For example, dibenzoxazepines have been utilized in the asymmetric synthesis of α-amino acids, highlighting their significance in medicinal chemistry and drug development processes. The exploration of oxazepines and related heterocycles offers insights into general methods of synthesis and the chemical properties of these compounds, facilitating the discovery of new therapeutic agents (Gagan, 1980).

Pharmacological Exploration

The pharmacological exploration of dibenzoxazepines has also included the study of their anti-inflammatory properties. Compounds related to this compound have been synthesized and evaluated for their potential anti-inflammatory activity. Such research endeavors underscore the therapeutic potential of dibenzoxazepines beyond their analgesic and PGE2 antagonistic properties, opening avenues for the development of novel anti-inflammatory drugs (Stillings et al., 1985).

将来の方向性

特性

IUPAC Name |

2-amino-8-chloro-5H-benzo[b][1,4]benzoxazepin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2/c14-7-1-4-11-9(5-7)13(17)16-10-3-2-8(15)6-12(10)18-11/h1-6H,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRBNELIAJKYDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)OC3=C(C=C(C=C3)Cl)C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746983 |

Source

|

| Record name | 7-Amino-2-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37081-73-5 |

Source

|

| Record name | 7-Amino-2-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

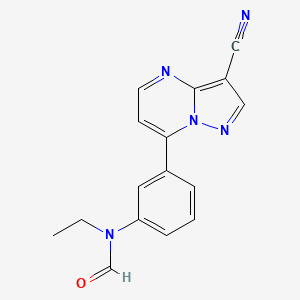

![2-[2-(Dimethylamino)ethyl]-1-indanone-d6](/img/structure/B584134.png)

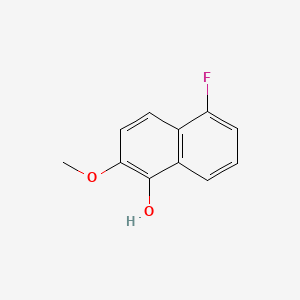

![Ethyl 4-[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl-(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B584138.png)

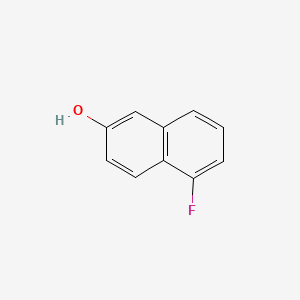

![2-Benzyl-4-[bis(trideuteriomethyl)amino]butanoic acid](/img/structure/B584140.png)